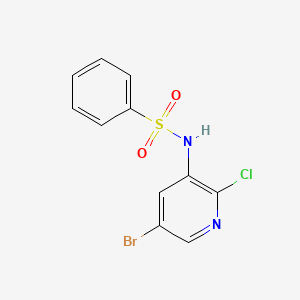

N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide

CAS No.: 1083326-17-3

Cat. No.: VC3014361

Molecular Formula: C11H8BrClN2O2S

Molecular Weight: 347.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1083326-17-3 |

|---|---|

| Molecular Formula | C11H8BrClN2O2S |

| Molecular Weight | 347.62 g/mol |

| IUPAC Name | N-(5-bromo-2-chloropyridin-3-yl)benzenesulfonamide |

| Standard InChI | InChI=1S/C11H8BrClN2O2S/c12-8-6-10(11(13)14-7-8)15-18(16,17)9-4-2-1-3-5-9/h1-7,15H |

| Standard InChI Key | ZFOHCNXTUHUAOJ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)NC2=C(N=CC(=C2)Br)Cl |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)NC2=C(N=CC(=C2)Br)Cl |

Introduction

Chemical Identity and Physical Properties

N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide is an organosulfur compound characterized by a sulfonyl group attached to an amine moiety. It belongs to the sulfonamide class of compounds and possesses both aromatic and heterocyclic characteristics that make it valuable in pharmaceutical research. The compound's structure includes a pyridine ring with bromine and chlorine substituents connected to a benzene ring through a sulfonamide bridge.

Basic Physicochemical Properties

The fundamental physical and chemical characteristics of N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 1083326-17-3 |

| Molecular Formula | C₁₁H₈BrClN₂O₂S |

| Molecular Weight | 347.621 g/mol |

| Chemical Structure | Pyridine ring with Br (position 5) and Cl (position 2) connected to benzenesulfonamide |

| SMILES Notation | ClC1=NC=C(Br)C=C1NS(=O)(=O)C1=CC=CC=C1 |

| InChI Key | ZFOHCNXTUHUAOJ-UHFFFAOYSA-N |

| Physical Appearance | Crystalline solid |

| Storage Conditions | 2-8°C |

| Purity (Commercial) | ≥95% |

These properties have been documented in multiple chemical databases and supplier catalogs, confirming the compound's identity and basic characteristics . The molecular structure features key functional groups that contribute to its chemical reactivity and biological activity profiles.

Structural Analysis and Chemical Characterization

Structural Features

N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide possesses several structural features that influence its chemical behavior and biological interactions:

-

A pyridine ring with bromine at position 5 and chlorine at position 2

-

A sulfonamide linkage (-SO₂NH-) connecting the heterocyclic and aromatic rings

-

An unsubstituted benzene ring

-

Multiple hydrogen bond acceptors (nitrogen atoms and sulfonyl oxygens)

-

Potential hydrogen bond donor (NH of sulfonamide)

These structural elements create a unique electronic distribution and three-dimensional conformation that influences binding interactions with biological targets. The presence of halogen substituents enhances lipophilicity and potentially contributes to binding affinity through halogen bonding interactions.

Related Compounds and Structural Comparisons

Structurally related compounds include:

-

N-(5-Bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide, which contains additional fluorine atoms on the benzene ring, potentially increasing lipophilicity and binding affinity

-

5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, which features a chiral center and exhibits stereospecific biological activity

-

5-Bromo-2-chloropyridine-3-ol, which shares the halogenated pyridine scaffold but lacks the sulfonamide functionality

These structural relationships provide valuable insights for structure-activity analyses and rational drug design efforts targeting similar biological pathways.

Synthesis Methodologies

General Synthetic Approaches

The synthesis of N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide typically involves the reaction of 5-bromo-2-chloropyridine-3-sulfonyl chloride with an appropriate amine. This process often utilizes acylation reactions, where the sulfonyl chloride reacts with the amine to form the desired sulfonamide product. The reactivity of this compound can be influenced by substituents on both the pyridine and benzene rings, which may alter electronic properties and steric hindrance during reactions.

Specific Synthetic Routes

Based on documented synthetic procedures for similar compounds, a viable synthetic pathway may include:

-

Starting with 5-bromo-2-chloropyridin-3-amine

-

Converting to the corresponding sulfonyl chloride via diazotization followed by reaction with sulfur dioxide and chlorine

-

Reacting the sulfonyl chloride with benzene under Friedel-Crafts sulfonylation conditions

-

Alternatively, direct reaction of 5-bromo-2-chloropyridine-3-sulfonyl chloride with aniline in the presence of a base like pyridine

The synthesis of related compounds, such as N-(6-Bromopyridin-2-yl)benzenesulfonamide, has been documented to involve the reaction of 6-bromopyridin-2-amine with benzenesulfonyl chloride in pyridine at 0°C, suggesting similar approaches might be applicable to our target compound .

Biological Activity and Mechanism of Action

PI3K Inhibition and Signaling Pathways

N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide has gained attention in medicinal chemistry due to its potential applications in antitumor research. Its mechanism of action primarily involves the inhibition of phosphoinositide 3-kinase alpha (PI3Kα), a critical enzyme in cell signaling pathways that regulate growth and survival.

PI3Kα plays a central role in:

-

Signal transduction cascades initiated by growth factors

-

Cellular proliferation and differentiation processes

-

Inhibition of apoptosis and promotion of cell survival

-

Angiogenesis and tumor progression

Inhibition of this pathway represents a promising strategy for cancer therapy, particularly for tumors with aberrant PI3K signaling.

Structure-Activity Relationships

Research on structurally related compounds provides valuable insights into structure-activity relationships. For example, studies on R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have demonstrated that stereochemistry significantly impacts biological activity, with IC₅₀ values of 1.08 and 2.69 μM for PI3Kα inhibition, respectively .

Molecular docking studies of these compounds with PI3Kγ revealed distinct binding interactions:

-

The chlorine atom and sulfonamide oxygen in the R-isomer formed hydrogen-bonding interactions with LYS833

-

The pyridine nitrogen in the S-isomer formed a hydrogen bond with LYS833

These differences in binding modes explain the observed variations in biological activity and underscore the importance of stereochemistry in drug design targeting the PI3K pathway.

Research Applications and Future Directions

Pharmaceutical Applications

N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide offers several promising applications in pharmaceutical research:

-

As a lead compound for developing novel antitumor agents targeting the PI3K pathway

-

As a chemical tool for studying PI3K signaling mechanisms and cellular responses

-

As a scaffold for medicinal chemistry modifications to enhance potency, selectivity, and pharmacokinetic properties

-

As an intermediate in the synthesis of more complex bioactive molecules

The compound's well-defined structure and established synthesis routes make it valuable for systematic structure-activity relationship studies and drug optimization efforts.

Ongoing Research and Future Perspectives

Current research on N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide and related compounds focuses on:

-

Developing more potent and selective derivatives through strategic structural modifications

-

Exploring combination therapies with other anticancer agents

-

Investigating potential activity against other kinases and enzymes

-

Improving physicochemical properties to enhance bioavailability and reduce toxicity

-

Studying crystal structures to better understand binding interactions and guide rational drug design

Future research directions may include comprehensive biological evaluation in diverse cancer models, investigation of resistance mechanisms, and development of targeted delivery systems to enhance therapeutic efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume